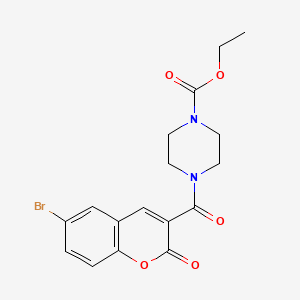![molecular formula C23H28FN3O5S B2668520 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide CAS No. 872987-17-2](/img/structure/B2668520.png)
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 4-fluoro-2-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Formation of 1,3-oxazinan-2-yl intermediate: The 4-fluoro-2-methylbenzenesulfonyl chloride is then reacted with an appropriate amine to form the oxazinan intermediate.
Coupling with ethanediamide: The oxazinan intermediate is coupled with ethanediamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The key steps include:
Bulk preparation of intermediates: Large-scale synthesis of 4-fluoro-2-methylbenzenesulfonyl chloride and the oxazinan intermediate.
Optimization of reaction conditions: Ensuring consistent reaction conditions to maximize yield and purity.
Purification and isolation: Using techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Sulfoxides and sulfones: Formed during oxidation reactions.
Amines: Formed during reduction reactions.
Substituted aromatic compounds: Formed during electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound is known to:
Bind to enzyme active sites: Inhibiting enzyme activity by forming stable complexes.
Modulate signaling pathways: Affecting cellular processes such as apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methylbenzenesulfonyl chloride: Shares a similar aromatic structure but lacks the oxazinan and ethanediamide moieties.
4-Fluoro-2-methylbenzenesulfonyl chloride: Similar sulfonyl chloride group but different substitution pattern on the aromatic ring.
Uniqueness
Propriétés
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-17-15-19(24)10-11-20(17)33(30,31)27-13-6-14-32-21(27)16-26-23(29)22(28)25-12-5-9-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,21H,5-6,9,12-14,16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUBMXQIKCWEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2668437.png)
![5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2668438.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2668439.png)
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2668440.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide](/img/structure/B2668441.png)





![2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2668449.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)

